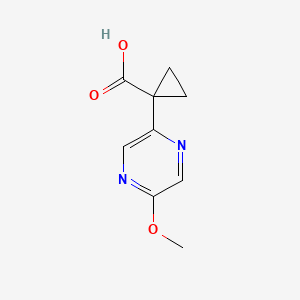
1-(5-Methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with a unique structure that includes a methoxypyrazine ring attached to a cyclopropane carboxylic acid group
Métodos De Preparación
The synthesis of 1-(5-Methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid typically involves several steps:
Synthetic Routes: The preparation often starts with the formation of the methoxypyrazine ring, followed by the introduction of the cyclopropane carboxylic acid group. Common synthetic routes include cyclization reactions and the use of organometallic reagents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-(5-Methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methoxypyrazine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Reagents like palladium catalysts and conditions such as refluxing in organic solvents are commonly used.
Major Products: The major products formed depend on the type of reaction, with oxidized, reduced, or substituted derivatives being the primary outcomes.
Aplicaciones Científicas De Investigación
1-(5-Methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
1-(5-Methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(5-methyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid and 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid share structural similarities.
Uniqueness: The presence of the methoxypyrazine ring and the specific arrangement of functional groups make it unique, offering distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10N2O3 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-14-7-5-10-6(4-11-7)9(2-3-9)8(12)13/h4-5H,2-3H2,1H3,(H,12,13) |
Clave InChI |
QKKWGBREUMPXRZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(N=C1)C2(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)

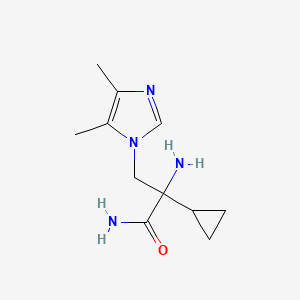

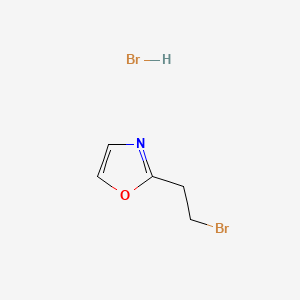

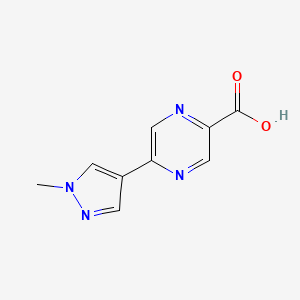
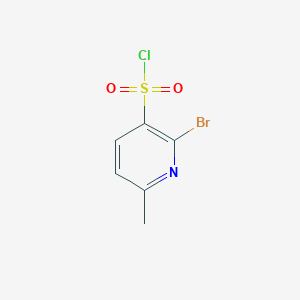

![5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13476291.png)
![6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13476292.png)

![6-Oxaspiro[2.5]octane-5-carboxylic acid](/img/structure/B13476297.png)

